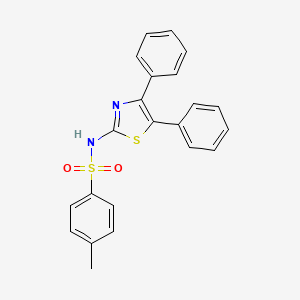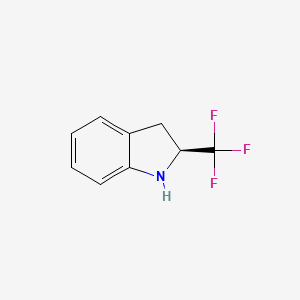
(2S)-2-(Trifluoromethyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Trifluoromethyl)indoline is a chiral compound featuring an indoline core substituted with a trifluoromethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of indoline derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions .
Industrial Production Methods: Industrial production of (2S)-2-(Trifluoromethyl)indoline may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to achieve precise control over reaction parameters, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(Trifluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can yield indoline derivatives with modified functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Scientific Research Applications
(2S)-2-(Trifluoromethyl)indoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: It has potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of advanced materials with unique properties, such as increased stability and hydrophobicity
Mechanism of Action
The mechanism of action of (2S)-2-(Trifluoromethyl)indoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to modulate biological pathways effectively. The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions contributes to its biological activity .
Comparison with Similar Compounds
(2S)-2-(Methyl)indoline: Similar in structure but lacks the trifluoromethyl group’s unique properties.
(2S)-2-(Fluoromethyl)indoline: Contains a fluoromethyl group instead of a trifluoromethyl group, resulting in different reactivity and applications.
(2S)-2-(Chloromethyl)indoline: Substituted with a chloromethyl group, leading to distinct chemical behavior.
Uniqueness: (2S)-2-(Trifluoromethyl)indoline stands out due to the trifluoromethyl group’s strong electron-withdrawing effect, which significantly influences the compound’s reactivity, stability, and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H8F3N |
|---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
(2S)-2-(trifluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-4,8,13H,5H2/t8-/m0/s1 |
InChI Key |
ZBCLMTMXGXNCIR-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C21)C(F)(F)F |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


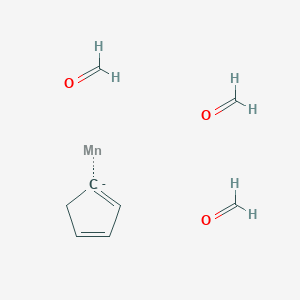
![N'-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide](/img/structure/B12455417.png)
![1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12455420.png)
![2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol](/img/structure/B12455424.png)

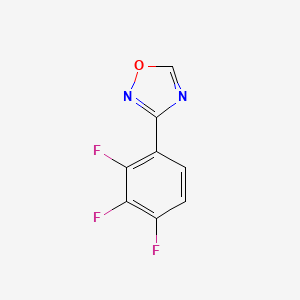

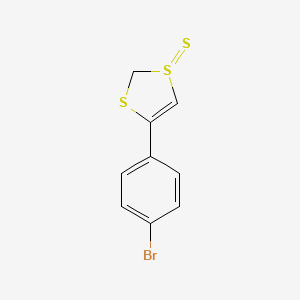

![2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B12455453.png)
![2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12455468.png)

![N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12455490.png)
